Corynanthine tartrate

Description

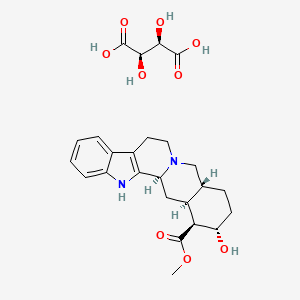

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63989-78-6 |

|---|---|

Molecular Formula |

C25H32N2O9 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3.C4H6O6/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;5-1(3(7)8)2(6)4(9)10/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,17-,18-,19-;1-,2-/m01/s1 |

InChI Key |

HMEXTTWSBUBIOL-URXSSEHMSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

Aphrodine Hydrochloride Aphrodyne Corynanthine Corynanthine Tartrate Hydrochloride, Aphrodine Hydrochloride, Yohimbine Pluriviron Rauhimbine Rauwolscine Tartrate, Corynanthine Yocon Yohimbin Spiegel Yohimbine Yohimbine Houdé Yohimbine Hydrochloride Yohimex |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Corynanthine Tartrate

Approaches to Corynanthine (B1669447) Synthesis

The total synthesis of corynanthine, a complex indole (B1671886) alkaloid, has been a significant subject of research in organic chemistry. These synthetic endeavors are crucial for providing access to this natural product and its analogs for pharmacological studies, independent of its natural sources.

The traditional approaches to the synthesis of corynanthine often rely on well-established chemical reactions to construct the core pentacyclic structure. A classic and frequently employed strategy involves the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline skeleton, a key structural motif in many indole alkaloids. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or keto acid.

Another cornerstone in the synthesis of corynanthine and related alkaloids is the Dieckmann condensation. This intramolecular reaction is instrumental in the formation of the E ring of the corynanthine framework, leading to a β-keto ester that can be further elaborated to the target molecule.

A notable total synthesis of (±)-corynanthine was accomplished by Szántay and colleagues. Their approach commenced with the resolution of a key intermediate, allowing for the stereocontrolled construction of the molecule. This synthesis serves as a landmark example of the application of classical synthetic methods to achieve the total synthesis of a complex natural product.

| Key Reaction | Purpose in Corynanthine Synthesis | Typical Reactants |

| Pictet-Spengler Reaction | Formation of the tetrahydro-β-carboline core (A, B, and C rings) | Tryptamine and a seco-iridoid aldehyde |

| Dieckmann Condensation | Cyclization to form the E ring | A diester precursor |

Corynanthine possesses multiple chiral centers, making stereoselectivity a paramount challenge in its synthesis. The relative and absolute stereochemistry of these centers dictates the identity of the diastereomer and, consequently, its biological activity. Modern synthetic strategies increasingly employ stereoselective methods to control the configuration of these chiral centers.

The development of asymmetric versions of classical reactions, such as the Pictet-Spengler reaction, has been a significant advancement. The use of chiral auxiliaries or catalysts can guide the cyclization to favor the formation of one enantiomer over the other. Furthermore, substrate-controlled diastereoselective reactions are often utilized, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. The intricate stereochemical puzzle of corynanthine and its isomers has been a driving force for the development of new stereoselective methods in organic synthesis.

Derivatization and Structural Modification for Pharmacological Enhancement

To explore and potentially enhance the pharmacological profile of corynanthine, chemists have investigated various structural modifications. These derivatizations aim to alter the molecule's affinity and selectivity for its biological targets.

The corynanthine scaffold features several sites susceptible to oxidation. The indole nucleus, for instance, can undergo oxidation, particularly at the C-2 and C-3 positions. The tertiary nitrogen atoms within the structure can also be oxidized to the corresponding N-oxides. The specific outcome of an oxidation reaction is highly dependent on the reagent and reaction conditions employed. For example, mild oxidizing agents may selectively oxidize the indole nitrogen or the more reactive allylic positions, while stronger oxidants can lead to more extensive degradation of the molecule.

| Oxidizing Agent | Potential Site of Oxidation on Corynanthine | Expected Product |

| m-Chloroperoxybenzoic acid (mCPBA) | Tertiary amine (N-4) | Corynanthine N-oxide |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Indole nucleus | Dehydrogenated derivatives |

| Osmium tetroxide (OsO4) | Indole 2,3-double bond | Diol derivatives |

Reduction reactions on the corynanthine molecule can target several functional groups. Catalytic hydrogenation, for instance, can reduce the double bond within the indole nucleus, leading to a dihydrocorynanthine derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of such a reduction. Furthermore, ester functionalities within the molecule can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). These modifications can significantly impact the molecule's polarity and hydrogen bonding capabilities.

| Reducing Agent | Functional Group Targeted | Expected Product |

| Sodium borohydride (B1222165) (NaBH4) | Ester (under specific conditions) / Imine (if formed) | Alcohol / Amine |

| Lithium aluminum hydride (LiAlH4) | Ester | Diol |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Indole double bond | Dihydrocorynanthine |

The indole nucleus of corynanthine is amenable to electrophilic substitution reactions. These reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically occur at the C-10 and C-12 positions of the indole ring, which are activated towards electrophilic attack. Such functionalizations introduce new substituents that can modulate the electronic properties and steric profile of the molecule. The introduction of these groups can be a key step in the development of novel corynanthine analogs with altered pharmacological activities. The precise conditions for these reactions must be carefully controlled to avoid side reactions on other sensitive parts of the molecule.

| Reaction Type | Typical Reagent | Position of Substitution |

| Nitration | Nitric acid/Sulfuric acid | C-10 or C-12 |

| Halogenation | N-Bromosuccinimide (NBS) | C-10 or C-12 |

| Friedel-Crafts Acylation | Acetyl chloride/Aluminum chloride | C-10 or C-12 |

Methodologies for Custom Chemical Synthesis in Research Settings

The custom chemical synthesis of corynanthine and its analogues in research settings involves intricate strategies that aim to construct its complex pentacyclic structure with high stereocontrol. Researchers have developed various methodologies, including total synthesis and the creation of alkaloid analogue libraries, to access these compounds for further investigation.

One notable approach in the broader field of corynanthe alkaloid synthesis is the development of catalytic, asymmetric platforms. For instance, a versatile method has been reported for the rapid assembly of corynantheine-type alkaloids, which share a common structural core with corynanthine. rsc.org This strategy allows for the enantioselective total synthesis of various related alkaloids, demonstrating the power of modern catalytic methods in constructing complex natural products. rsc.org

A formal total synthesis of (±)-corynantheine, a closely related alkaloid, has been achieved through an enamine annulation strategy. rsc.org This method involves the reaction of 3,4-dihydro-1-methyl-β-carboline with dimethyl 3-methoxyallylidenemalonate to construct the key indolo[2,3-a]quinolizine (B11887597) skeleton. rsc.org The resulting intermediate can then be stereoselectively converted to (±)-corynantheal, a precursor to (±)-corynantheine. rsc.org

The synthesis of dihydrocorynantheol, another related derivative, has been accomplished stereoselectively starting from indole-3-acetic acid. acs.org This concise synthesis, completed in eight steps, utilizes catalytic organometallic reactions, including ring-closing metathesis and zirconocene-catalyzed carbomagnesation, without the need for protecting groups. acs.org

A key challenge in the synthesis of corynanthine is the precise control of its multiple stereocenters. Research has focused on developing stereoselective reactions to establish the desired relative and absolute stereochemistry. For example, the Bischler-Napieralski reaction followed by a stereoselective hydride reduction has been used to form the indoloquinolizidine core with the correct stereoconfiguration at positions C(3), C(15), and C(20). acs.org

The preparation of corynanthine tartrate involves the reaction of the free base form of corynanthine with tartaric acid. While specific experimental details for this compound are not extensively published in primary research literature, general methods for the preparation of alkaloid tartrates are well-established. uobabylon.edu.iq These typically involve dissolving the alkaloid free base in a suitable solvent, such as ethanol (B145695) or methanol, and adding a solution of tartaric acid. acs.orgnih.gov The resulting tartrate salt then crystallizes from the solution and can be isolated by filtration. The choice of solvent and the stoichiometry of the acid are critical for obtaining a pure crystalline product. acs.org

Research Findings in Synthetic Methodologies

Modern synthetic efforts towards corynanthe alkaloids and their analogues often employ multicomponent assembly processes to rapidly build molecular diversity. One such strategy utilizes a Mannich-type reaction followed by a 1,3-dipolar cycloaddition to construct heterocyclic scaffolds that can be further diversified. nih.gov This approach has been used to generate a large library of novel compounds related to yohimbine (B192690) and corynanthe alkaloids for biological screening. nih.gov

The following table outlines a representative synthetic sequence for a key intermediate in the synthesis of a corynanthe alkaloid analogue, highlighting the types of reactions and reagents commonly employed in this area of research.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Indole-3-acetic acid | Diallylamine, EDCI, THF | Amide 3 | 88 |

| 2 | Amide 3 | Grubbs' catalyst, Zirconocene dichloride, EtMgBr, THF | Homoallylic amide 6 | 71 |

| 3 | Homoallylic amide 6 | RCM (Grubbs' catalyst), THF | Unsaturated lactam | - |

| 4 | Unsaturated lactam | Bischler-Napieralski (POCl₃, toluene), then NaBH₄, CH₃OH | Indoloquinolizidine 11 | 87 |

| 5 | Indoloquinolizidine 11 | 9-BBN, THF; then NaOH, H₂O₂ | Dihydrocorynantheol | 66 |

This table is a composite representation of steps described in the synthesis of dihydrocorynantheol. acs.org EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, THF = Tetrahydrofuran, RCM = Ring-Closing Metathesis, 9-BBN = 9-Borabicyclo[3.3.1]nonane.

Pharmacological Characterization and Receptor Interactions of Corynanthine Tartrate

Adrenergic Receptor Antagonism

Corynanthine (B1669447) primarily functions as an antagonist at α-adrenergic receptors. nih.gov Its profile of activity and selectivity, particularly when compared to its diastereoisomers, has been a subject of scientific investigation.

Alpha-1 Adrenergic Receptor Selectivity and Binding Kinetics

Corynanthine demonstrates a notable selectivity for the α1-adrenergic receptor. wikipedia.orgnih.gov It acts as a preferential antagonist at this receptor subtype. nih.gov Studies have shown that corynanthine possesses an approximately 10-fold higher affinity for the α1-adrenergic receptor compared to the α2-adrenergic receptor. wikipedia.org In binding experiments using rat cerebral membranes, corynanthine showed a higher affinity for the [3H]prazosin-specific binding sites, which are indicative of α1-receptors, than for the [3H]clonidine-specific binding sites that represent α2-receptors. wikipedia.org

The antagonist potency of corynanthine at postjunctional α1-adrenoceptors has been compared with other α-adrenergic antagonists. In studies on the anococcygeus muscle, the rank order of antagonist potency was determined to be rauwolscine (B89727) > corynanthine > yohimbine (B192690) > idazoxan (B1206943). nih.gov Another study examining antagonist displacement at α1-adrenergic receptors in bovine aorta plasma membranes established a relative potency order of prazosin (B1663645) ≥ WB4104 >> phentolamine (B1677648) > corynanthine > yohimbine ≥ idazoxan > rauwolscine. osti.gov

Alpha-2 Adrenergic Receptor Modulation and Subtype Specificity

While corynanthine has a lower affinity for α2-adrenergic receptors compared to α1-receptors, it still interacts with this receptor class. wikipedia.org Functional studies have indicated that corynanthine is significantly less potent as a prejunctional α2-adrenoceptor antagonist compared to its isomers, yohimbine and rauwolscine. nih.gov The selectivity ratio (α2/α1) for corynanthine is approximately 0.03, highlighting its weak antagonist activity at α2-receptors relative to α1-receptors. nih.gov

Evidence suggests that the α2A-adrenergic receptor subtype is involved in the central effects of α2-agonists. nih.gov While direct binding affinity data for corynanthine at the α2A subtype is not extensively detailed in the available literature, its general characterization as an α2-antagonist implies some level of interaction. However, in studies examining the antagonism of clonidine-induced central hypotension, significantly higher doses of corynanthine were required compared to yohimbine and rauwolscine, indicating a weaker interaction with the central α2-receptors mediating this effect. wikipedia.org

Comparative Adrenoceptor Affinity and Efficacy Profiles with Related Alkaloids

The pharmacological profile of corynanthine is best understood in comparison to its diastereoisomers, yohimbine and rauwolscine. A key distinction lies in their selectivity for α-adrenergic receptor subtypes. Corynanthine is an α1-selective antagonist, whereas yohimbine and rauwolscine are α2-selective antagonists. wikipedia.org

In functional studies, yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists. wikipedia.org Conversely, corynanthine is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. wikipedia.org Despite these differences in selectivity, all three isomers have been found to be equipotent as antagonists of the postsynaptic α1-adrenoceptors responsible for the pressor response to phenylephrine (B352888). nih.gov The selectivity difference is attributed to the much higher affinity of yohimbine and rauwolscine for α2-adrenoceptors. nih.gov

Table 1: Comparative Adrenoceptor Selectivity of Corynanthine and Related Alkaloids

| Compound | α2/α1 Selectivity Ratio | Primary Adrenergic Receptor Target |

|---|---|---|

| Corynanthine | 0.03 nih.gov | α1-Adrenergic Antagonist wikipedia.org |

| Yohimbine | 45 nih.gov | α2-Adrenergic Antagonist wikipedia.org |

| Rauwolscine | 3 nih.gov | α2-Adrenergic Antagonist wikipedia.org |

| Idazoxan | 245 nih.gov | α2-Adrenergic Antagonist nih.gov |

Non-Adrenergic Receptor Interactions

In addition to its effects on the adrenergic system, corynanthine has been shown to interact with serotonin (B10506) (5-HT) receptors. wikipedia.org Research on rabbit hippocampal slices suggests that corynanthine, along with yohimbine and rauwolscine, may act as an agonist at 5-HT autoreceptors. nih.gov In the presence of an α-adrenoceptor antagonist to block its primary effects, corynanthine was found to decrease the evoked release of serotonin. This inhibitory effect was abolished by the 5-HT receptor antagonist metitepin, suggesting an agonistic action at a 5-HT autoreceptor, likely the 5-HT1A subtype. nih.gov

The structurally related alkaloid yohimbine has a more extensively characterized profile at serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors. wikipedia.org Given the structural similarities, it is plausible that corynanthine shares some of these interactions, though further specific research is required for confirmation.

Serotonin Receptor Activity and Functional Implications

Corynanthine has demonstrated notable activity at serotonin (5-HT) receptors, functioning as an agonist at 5-HT autoreceptors. nih.gov In studies conducted on rabbit hippocampal slices, corynanthine was found to decrease the electrically evoked release of serotonin. nih.gov This inhibitory effect suggests a role in the negative feedback regulation of serotonergic neurotransmission.

The functional implication of this agonism at 5-HT autoreceptors is the reduction of serotonin release from presynaptic terminals. This action was confirmed by experiments where the inhibitory effect of corynanthine on 5-HT release was nullified by the presence of the 5-HT receptor antagonist, metitepin. nih.gov The indole (B1671886) moiety within the corynanthine structure is thought to be responsible for this interaction with serotonin receptors. nih.gov While the specific subtypes of 5-HT autoreceptors (such as 5-HT1A or 5-HT1D) have not been definitively characterized for corynanthine in the reviewed literature, its agonistic activity points to a modulatory role in serotonergic systems.

Dopamine (B1211576) Receptor Interactions

Currently, there is a notable lack of direct research findings on the interaction between corynanthine and dopamine receptors. While its diastereoisomer, yohimbine, has been shown to have a moderate affinity for dopamine D2 receptors, this characteristic cannot be directly extrapolated to corynanthine due to stereochemical differences that can significantly alter pharmacological activity. wikipedia.org Comprehensive binding affinity and functional studies are required to determine if corynanthine has any significant antagonist or agonist activity at dopamine receptor subtypes.

Ion Channel Modulation

The direct effects of corynanthine on various ion channels are not well-documented in the available scientific literature. While its actions on G-protein coupled receptors can indirectly influence ion channel activity, direct modulation of voltage-gated or other ion channels by corynanthine remains an area for future investigation.

Inhibition of Depolarization-Dependent Calcium Entry

There is limited direct evidence to suggest that corynanthine is a potent blocker of voltage-gated calcium channels (VGCCs). However, its antagonist activity at α1-adrenergic receptors could indirectly lead to a reduction in calcium influx. The activation of α1-adrenoceptors typically initiates a signaling cascade through the Gq protein, leading to the formation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium and can modulate the activity of plasma membrane calcium channels. By blocking this initial step, corynanthine can prevent the downstream signaling that leads to increased intracellular calcium.

Differential Effects on Intracellular Calcium Release Pathways

Specific studies detailing the effects of corynanthine on intracellular calcium release pathways, such as those mediated by IP3 receptors or ryanodine (B192298) receptors (RyRs), are scarce. Ryanodine receptors, which are critical for calcium-induced calcium release from the sarcoplasmic/endoplasmic reticulum, are a known target for various alkaloids, but a direct interaction with corynanthine has not been established. nih.gov Therefore, it is unclear if corynanthine differentially modulates these distinct intracellular calcium release mechanisms.

G-Protein Coupled Receptor Signaling Pathways

Corynanthine's primary pharmacological effects are mediated through its interaction with G-protein coupled receptors (GPCRs), specifically adrenergic and serotonin receptors. wikipedia.orgnih.gov As an antagonist at α-adrenergic receptors and an agonist at 5-HT autoreceptors, it modulates multiple downstream signaling cascades.

Its antagonism of α1-adrenergic receptors primarily interferes with Gq/11 protein signaling. This prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. The consequence is a reduction in protein kinase C (PKC) activation and intracellular calcium mobilization.

By blocking α2-adrenergic receptors, corynanthine inhibits the Gi/o pathway. This action prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, opposing the effects of α2-agonists. nih.gov

Conversely, its agonist activity at 5-HT autoreceptors, which are also typically coupled to Gi/o proteins, would lead to the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels. nih.govnih.gov

Mechanisms of GPCR Modulation by Corynanthine Tartrate

The mechanism by which corynanthine modulates GPCRs is dependent on its role as either an antagonist or an agonist at specific receptor subtypes.

As a competitive antagonist at α1- and α2-adrenergic receptors, corynanthine binds to the orthosteric site of the receptor. biosynth.compatsnap.com This occupation of the binding site prevents the endogenous agonists, norepinephrine (B1679862) and epinephrine, from binding and inducing the necessary conformational change in the receptor that leads to the activation of its associated G-protein. patsnap.com Corynanthine itself does not stabilize the active conformation of the receptor, and thus, it blocks the signal transduction cascade.

In contrast, as an agonist at 5-HT autoreceptors, corynanthine binds to the receptor and induces a conformational change that mimics the effect of the endogenous ligand, serotonin. nih.gov This active conformation allows the receptor to bind to and activate its cognate Gi/o protein, initiating the downstream signaling events that lead to the inhibition of serotonin release. nih.gov

Receptor Binding Profile of Corynanthine

| Receptor | Action | Selectivity |

|---|---|---|

| α1-Adrenergic Receptor | Antagonist | ~10-fold higher affinity compared to α2-adrenergic receptor. wikipedia.org |

| α2-Adrenergic Receptor | Antagonist | Lower affinity compared to α1-adrenergic receptor. wikipedia.orgnih.gov |

| 5-HT Autoreceptors | Agonist | Functional evidence suggests agonist activity leading to decreased 5-HT release. nih.gov |

Comparative Affinity of Yohimbine Isomers at Adrenergic Receptors

| Compound | Higher Affinity Receptor |

|---|---|

| Corynanthine | α1-Adrenergic Receptor nih.gov |

| Yohimbine | α2-Adrenergic Receptor nih.gov |

| Rauwolscine | α2-Adrenergic Receptor nih.gov |

Downstream Signaling Cascades Affected by Compound Action

This compound primarily exerts its pharmacological effects through the antagonism of alpha-1 (α1) adrenergic receptors. This interaction interrupts the canonical signaling cascade typically initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit (Gαq).

Activation of the α1-adrenergic receptor normally triggers a well-defined downstream signaling pathway. Upon agonist binding, the associated Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular calcium concentration is a key event in many cellular responses. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). The activation of PKC and the direct effects of increased intracellular calcium lead to a variety of physiological responses, most notably smooth muscle contraction. nih.gov

As a competitive antagonist of the α1-adrenergic receptor, this compound binds to the receptor without activating it, thereby preventing the initiation of this signaling cascade. By blocking the binding of agonists like norepinephrine, corynanthine effectively inhibits the activation of the Gq protein, the subsequent production of IP3 and DAG by PLC, and the resulting increase in intracellular calcium levels. nih.gov This inhibition of the α1-adrenergic signaling pathway is the primary mechanism underlying the vasodilatory and hypotensive effects of corynanthine. nih.gov

While the primary mechanism of action of corynanthine is well-established as α1-adrenergic antagonism, detailed quantitative data on its direct effects on the individual components of the downstream signaling cascade are not extensively reported in publicly available literature. However, its binding affinity for various adrenergic receptors has been characterized.

Table 1: Adrenergic Receptor Binding Affinities of Corynanthine

| Receptor Subtype | Binding Affinity (Ki) in nM |

| α1A-Adrenergic | 118 ± 11.8 |

| α1B-Adrenergic | Data not available |

| α1D-Adrenergic | Data not available |

| α2A-Adrenergic | Data not available |

| α2B-Adrenergic | Data not available |

| α2C-Adrenergic | 232 |

| This table is interactive. Click on the headers to sort. |

The data indicates that corynanthine has a notable affinity for the α1A-adrenergic receptor subtype. Its affinity for the α2C-adrenergic receptor is also documented. nih.gov The antagonistic action at these receptors prevents the downstream signaling events that lead to physiological responses such as vasoconstriction.

Advanced Research Methodologies and Preclinical Models for Corynanthine Tartrate Studies

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in characterizing the interaction of corynanthine (B1669447) tartrate with its biological targets. These assays offer a controlled environment to study the compound's effects on specific cells, tissues, and receptors, thereby providing crucial data on its potency, selectivity, and functional consequences.

Cell-Based Functional Screening Platforms

Cell-based functional screening platforms are instrumental in assessing the physiological response of cells to corynanthine tartrate. These platforms often utilize genetically modified cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to express specific receptor subtypes. nih.gov Such systems allow for the precise investigation of the compound's effect on receptor-mediated signaling pathways.

For instance, studies on CHO cells transfected with different α1-adrenergic receptor subtypes (α1A, α1B, and α1D) have revealed subtype-specific effects on cell proliferation. nih.gov Activation of α1A- or α1B-adrenergic receptors can inhibit cell proliferation by blocking the cell cycle at the G1/S transition, an effect mediated by an increase in cAMP production and the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov In contrast, activation of the α1D-subtype does not produce the same inhibitory effect. nih.gov Although direct studies using this compound in these specific cell-based functional screening platforms are not extensively documented in publicly available literature, these systems represent a key methodology for future research. By applying this compound to these cell lines, researchers could quantify its antagonistic activity at each α1-adrenergic receptor subtype by measuring its ability to block agonist-induced changes in second messengers like cAMP and inositol (B14025) 1,4,5-trisphosphate, or downstream functional responses like cell cycle progression.

The power of these platforms lies in their ability to dissect the specific signaling cascade initiated by receptor activation or blockade. The use of reporter genes linked to specific response elements or the direct measurement of second messengers provides quantitative data on the functional consequences of this compound's interaction with its target receptors.

Isolated Tissue Preparations for Receptor and Physiological Studies

Isolated tissue preparations serve as a crucial bridge between cellular assays and in vivo studies, allowing for the examination of this compound's effects in a more complex physiological environment while still maintaining experimental control.

The rat aorta is a classic model for studying the effects of vasoactive compounds. The smooth muscle of the rat aorta expresses α1-adrenergic receptors, which, upon stimulation by agonists like phenylephrine (B352888), induce vasoconstriction. This compound's antagonistic properties at these receptors can be quantified by its ability to inhibit these contractions.

| Agonist | Antagonist | Tissue | pA2 Value |

| Noradrenaline | Phentolamine (B1677648) | Rat Aorta | Varies |

| Phenylephrine | Tamsulosin | Rat Aorta | Varies |

| Phenylephrine | 5-methylurapidil | Rat Aorta | Varies |

This table illustrates the type of data generated from such studies, with specific values varying between experiments.

These studies are critical for understanding the potential vascular effects of this compound.

The hippocampus, a brain region crucial for learning and memory, is also a site where adrenergic receptors modulate neurotransmitter release. Studies using rabbit hippocampal slices have provided insights into the complex interactions of this compound with both adrenergic and serotonergic systems.

In one study, electrical field stimulation of rabbit hippocampal slices pre-incubated with 3H-serotonin was used to evoke neurotransmitter release. It was found that in the presence of the general α-adrenoceptor antagonist phentolamine, corynanthine decreased the evoked release of serotonin (B10506) in a concentration-dependent manner. This inhibitory effect was abolished by the serotonin receptor antagonist metitepin, suggesting that corynanthine can act as an agonist at serotonin autoreceptors, in addition to its α-adrenoceptor antagonistic properties.

These findings highlight the importance of using integrated biological systems like hippocampal slices to uncover the multifaceted pharmacological profile of a compound, which might be missed in more simplified models.

The rabbit ileum is a valuable ex vivo model for differentiating the functional effects of α1- and α2-adrenergic receptor modulation. In this tissue, α1-adrenergic stimulation primarily leads to increases in vascular resistance, while α2-adrenergic stimulation is associated with increased absorption of water and electrolytes. nih.gov

By perfusing isolated segments of the rabbit ileum and measuring changes in vascular pressure and fluid transport, researchers can distinguish between the effects mediated by these two receptor subtypes. For example, the α1-agonist phenylephrine increases vascular resistance without altering fluid transport, whereas the α2-agonist clonidine (B47849) enhances absorption without affecting vascular pressure. nih.gov

While direct studies on this compound using this specific preparation are not extensively reported, its known α1-antagonist properties would predict an ability to block the vasoconstrictive effects of an α1-agonist like phenylephrine. This model would be particularly useful for confirming the selectivity of this compound and for investigating any potential effects on α2-mediated transport processes. The ability to discriminate between these effects has potential therapeutic implications for conditions involving malabsorption and diarrhea. nih.gov

Radioligand Binding Assays for Receptor Subtype Characterization

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a drug for a specific receptor. nih.gov These assays are essential for characterizing the selectivity of this compound for different α-adrenergic receptor subtypes.

In these experiments, a radiolabeled ligand with known high affinity and selectivity for a particular receptor subtype is incubated with a tissue homogenate or cell membrane preparation expressing the receptor. The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled compound being tested, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is a measure of its own binding affinity, which is typically expressed as the inhibition constant (Ki).

For example, to determine the affinity of this compound for α1-adrenergic receptors, [3H]-prazosin, a selective α1-antagonist, is often used as the radioligand. nih.gov To assess its affinity for α2-receptors, a radiolabeled α2-selective ligand like [3H]-clonidine or [3H]-yohimbine would be employed.

| Radioligand | Receptor Subtype | Tissue/Cell Source | Unlabeled Ligand | Ki (nM) |

| [3H]-Prazosin | α1 | Rat Forebrain | Prazosin (B1663645) | Varies |

| [3H]-WB4101 | α1 | Rat Heart | WB4101 | Varies |

| [3H]-Clonidine | α2 | Rat Brain | Clonidine | Varies |

| [3H]-Yohimbine | α2 | Rat Brain | Yohimbine (B192690) | Varies |

This table provides examples of radioligands and their applications in determining binding affinities for adrenergic receptor subtypes. The Ki values for this compound would be determined through competitive binding experiments.

Through such assays, corynanthine has been shown to be an α1-adrenergic and α2-adrenergic receptor antagonist, with a reported tenfold higher selectivity for the α1 subtype over the α2 subtype. This contrasts with its diastereoisomer yohimbine, which shows a significantly higher affinity for α2-adrenergic receptors.

Electrophysiological Techniques in Mechanistic Studies

Electrophysiological techniques are crucial in elucidating the mechanistic pathways of drug action at the cellular level. For corynanthine, an alkaloid known for its interaction with adrenergic receptors, these methods provide invaluable insights into its effects on ion channels and receptor function. Corynanthine is recognized as a selective alpha-1 adrenergic receptor antagonist. wikipedia.org

Studies have demonstrated that corynanthine acts as an antagonist at both α1- and α2-adrenergic receptors, with a preference for the α1 subtype. wikipedia.org This selectivity is in contrast to its diastereoisomers, yohimbine and rauwolscine (B89727), which show a higher affinity for α2-adrenergic receptors. wikipedia.org Electrophysiological studies on isolated tissues, such as the rat aorta, have been employed to understand these interactions. For instance, research has shown that corynanthine can depress contractions induced by depolarization in a concentration-dependent manner. nih.gov This suggests an effect on calcium ion dynamics, a key process in smooth muscle contraction. nih.gov Specifically, corynanthine has been observed to depress depolarization-stimulated 45Ca influx. nih.gov

In anesthetized dogs, in vivo electrophysiological studies have further clarified the selectivity of corynanthine. By measuring the antagonism of clonidine's inhibitory effect on tachycardia (a measure of presynaptic α2-adrenoceptor blockade) and the inhibition of phenylephrine's pressor response (a measure of postsynaptic α1-adrenoceptor blockade), researchers have quantified this selectivity. nih.gov These studies revealed that yohimbine and rauwolscine were significantly more potent as α2-adrenoceptor antagonists, while corynanthine was more potent at α1-adrenoceptors. nih.gov

These electrophysiological findings are fundamental to understanding the pharmacological profile of corynanthine and its potential therapeutic applications. The ability to directly measure the electrical and ionic consequences of receptor binding provides a detailed picture of its mechanism of action.

Development of In Vitro Models for Reducing Animal Use in Drug Testing

The development and implementation of in vitro models are central to the modern principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. nih.govnih.gov These models offer ethical, cost-effective, and often more human-relevant alternatives to traditional animal studies. labiotech.euprbb.org For a compound like corynanthine, a variety of in vitro systems can be utilized to assess its biological activity.

The advancement of in vitro methodologies includes the use of cell cultures, which have been pivotal in fields like cancer research, sepsis, and drug development. crueltyfreeinternational.org Human cells and tissues donated from volunteers can offer a more relevant system for studying human biology compared to animal models. crueltyfreeinternational.org For instance, reconstituted human skin and eye models are now used to replace animal irritation tests. crueltyfreeinternational.org

Furthermore, sophisticated models such as "organs-on-a-chip" are being developed to mimic the physiological functions of human organs, providing a more complex and integrated testing platform. crueltyfreeinternational.org These microphysiological systems can be used to investigate the interactions of drugs with various cell types and to assess potential toxicity. researchgate.net For neuroactive compounds like corynanthine, brain organoids and other neurological models could be particularly insightful. labiotech.eu

In the context of cardiovascular research, cell-based assays are becoming standard for assessing the cardiac risk of new drugs. nih.gov Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are one such model that can be used to evaluate the effects of compounds on heart cell function.

While specific in vitro studies focused solely on this compound to reduce animal use are not extensively detailed in the provided search results, the established principles and available technologies in this field provide a clear framework for how such research could be conducted. The use of these models would not only align with ethical considerations but also potentially provide more predictive data for human responses.

Preclinical In Vivo Animal Models

Ocular Models for Intraocular Pressure Regulation

Rabbits are a frequently used animal model in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, particularly concerning aqueous humor dynamics. nih.govresearchgate.net Various methods are employed to induce ocular hypertension in rabbits to mimic glaucomatous conditions, including the administration of α-chymotrypsin or the use of laser photocoagulation. nih.govscienceopen.com

Studies have specifically investigated the effect of corynanthine on intraocular pressure (IOP) in rabbits. Topical administration of corynanthine has been shown to significantly lower IOP in these models. nih.gov This ocular hypotensive effect is a key area of investigation for potential anti-glaucoma therapies. nih.govarvojournals.orgbioline.org.br The rabbit model allows for the measurement of changes in IOP over time following drug administration, providing crucial data on the efficacy and duration of action of compounds like corynanthine. nih.gov

It is important to note that while rabbit models are valuable, there are some differences in ocular physiology compared to humans that must be considered when interpreting results. researchgate.net For example, the response to certain classes of drugs, such as prostaglandin (B15479496) analogs, can differ between rabbits and humans. researchgate.net

Cynomolgus monkeys (Macaca fascicularis) are considered a gold standard preclinical model for glaucoma research due to the high degree of similarity of their ocular anatomy and physiology to that of humans. nih.govarvojournals.org These models are particularly valuable for studying aqueous humor dynamics, which involves the production and drainage of fluid within the eye and is a primary factor in the regulation of IOP. nih.gov

Research on corynanthine has utilized cynomolgus monkeys to investigate its effects on aqueous humor dynamics. Studies have shown that topical application of corynanthine can significantly reduce IOP in these non-human primates. nih.gov Investigations into the mechanism of this IOP reduction have explored its effects on aqueous humor flow and outflow facility. nih.gov In one study, while corynanthine lowered IOP, it did not produce a significant change in outflow facility or aqueous humor flow rates, suggesting that it may act by increasing uveoscleral outflow. nih.gov

The use of cynomolgus monkeys allows for detailed and translatable research into the ocular hypotensive effects of compounds like corynanthine, providing critical data before consideration for human clinical trials.

Cardiovascular System Models in Mammals

The cardiovascular effects of corynanthine have been investigated in various mammalian models, which are essential for understanding its systemic pharmacological profile. nih.gov These models, including rats and dogs, allow for the assessment of hemodynamic parameters such as blood pressure, heart rate, and vascular resistance. nih.govareeo.ac.ir

In anesthetized dogs, corynanthine has been studied for its selectivity as an alpha-adrenoceptor antagonist. nih.gov These studies have demonstrated its preferential blockade of postsynaptic alpha-1 adrenoceptors, which are involved in vasoconstriction. nih.govyoutube.com This action contributes to its potential antihypertensive properties. wikipedia.org

In rats, the effects of corynanthine on vascular smooth muscle have been examined using isolated aortic preparations. nih.gov These studies have provided insights into its ability to inhibit contractions induced by depolarization, suggesting a mechanism involving the modulation of calcium channels. nih.gov While yohimbine has been shown to alter α2-adrenoceptors in the kidneys of spontaneously hypertensive rats, the specific effects of corynanthine in this model require further investigation. researchgate.net

The selection of an appropriate animal model is critical for obtaining translatable and reproducible results in cardiovascular research. nih.gov Small mammals like rats are often used for initial screening and mechanistic studies, while larger animals like dogs can provide more detailed hemodynamic data. nih.govnih.gov

Data Tables

Table 1: Effects of Corynanthine on Intraocular Pressure (IOP) in Animal Models

| Animal Model | Administration | Key Finding | Citation |

| Rabbit | Topical | Significant reduction in IOP for at least six hours. | nih.gov |

| Cynomolgus Monkey (awake) | Topical | Significant reduction in IOP for six hours, with maximum effect at two hours. | nih.gov |

| Cynomolgus Monkey (anesthetized) | Topical | Significant reduction in IOP for four hours. | nih.gov |

Table 2: Mechanistic Findings of Corynanthine in Preclinical Models

| Model System | Technique | Key Finding | Citation |

| Rat Aorta | In vitro contraction and calcium flux assays | Depressed depolarization-induced contractions and 45Ca influx. | nih.gov |

| Anesthetized Dog | In vivo hemodynamic measurements | Preferential antagonist at postsynaptic alpha-1 adrenoceptors over presynaptic alpha-2 adrenoceptors. | nih.gov |

| Cynomolgus Monkey | Tonography and fluorophotometry | No significant change in outflow facility or aqueous humor flow, suggesting an increase in uveoscleral outflow as the mechanism for IOP reduction. | nih.gov |

Respiratory System Models

Preclinical investigations into the effects of this compound on the respiratory system often involve in vivo models in anesthetized, mechanically ventilated mammals, such as guinea pigs or rats. These models allow for the precise measurement of respiratory parameters, including airway resistance and dynamic lung compliance. nih.gov

To induce bronchoconstriction and assess the potential bronchodilatory effects of this compound, various spasmogens like histamine (B1213489) or methacholine (B1211447) are administered intravenously or as an aerosol. The ability of the compound to attenuate or reverse the induced increase in airway resistance provides evidence of its potential bronchodilatory activity.

Central Nervous System Models for Neurotransmitter Modulation

The hippocampus, a brain region crucial for learning and memory, is densely innervated by serotonergic neurons. sci-hub.se The modulation of serotonin (5-HT) release in this area is a key focus of neuropharmacological research. sci-hub.sefrontiersin.org In vitro studies using hippocampal slices from rabbits have been instrumental in understanding the effects of corynanthine on serotonergic neurotransmission. nih.gov

In a typical experimental setup, hippocampal slices are preincubated with radiolabeled serotonin ([³H]5-HT) and then superfused in a chamber. nih.govnih.gov Electrical field stimulation is used to evoke the release of the labeled serotonin. nih.govnih.gov The amount of radioactivity in the superfusate is measured to quantify serotonin release. nih.govnih.gov

Studies have shown that in the presence of the alpha-adrenoceptor antagonist phentolamine, corynanthine can decrease the electrically evoked release of serotonin in a concentration-dependent manner. nih.gov This effect suggests that corynanthine may act as an agonist at 5-HT autoreceptors, which are presynaptic receptors that inhibit further serotonin release. nih.gov However, when the 5-HT receptor antagonist metitepin is present, the inhibitory effect of corynanthine is abolished, further supporting the hypothesis of its interaction with 5-HT receptors. nih.gov

These findings indicate a dual action of corynanthine: it acts as an alpha-adrenoceptor antagonist and also appears to have agonistic properties at 5-HT autoreceptors. nih.gov This complex interaction highlights the intricate modulation of hippocampal serotonin release by corynanthine. nih.gov

Table 1: Effects of Corynanthine on Evoked Serotonin (5-HT) Release in Rabbit Hippocampal Slices

The study of pain and its modulation, known as nociception, often employs rodent models to assess the effects of pharmacological compounds. nih.govfrontiersin.org Various behavioral tests are used to evaluate responses to different types of stimuli, including mechanical, thermal, and chemical stimuli. frontiersin.org

In the context of this compound research, rodent models are used to investigate its potential analgesic properties and its influence on motor behavior. elifesciences.org Common nociceptive tests include the hot plate test, where the latency to a response (e.g., paw licking or jumping) to a heated surface is measured, and the tail-flick test, which measures the time taken to withdraw the tail from a radiant heat source. frontiersin.org Mechanical sensitivity can be assessed using von Frey filaments, which apply a calibrated force to the paw. frontiersin.org

Motor behavior is also a critical aspect of these studies, as compounds can have sedative or stimulant effects that may confound the interpretation of nociceptive tests. frontiersin.org Locomotor activity can be monitored in an open field arena, while motor coordination can be assessed using a rotarod apparatus. frontiersin.org

Research has shown that the periaqueductal gray (PAG) area of the brain plays a significant role in the descending modulation of nociception and can also influence motor responses to pain. nih.gov Studies investigating the interaction of corynanthine with the neural circuits involved in pain and motor control would likely employ these established rodent models. nih.govelifesciences.orgnih.gov

Table 2: Common Rodent Models for Nociception and Motor Behavior

Smooth Muscle Physiology Models

To understand the effects of this compound on smooth muscle, researchers utilize various ex vivo models that allow for the direct measurement of muscle contraction and relaxation. A prominent model involves the use of isolated rat aorta. nih.gov In this setup, aortic rings are suspended in an organ bath containing a physiological salt solution and are induced to contract with agents like prostaglandin F2 alpha or by depolarization with high potassium concentrations. nih.gov The response of the pre-contracted aortic rings to the application of corynanthine can then be measured, providing insights into its vasodilatory or vasorelaxant properties. nih.gov For instance, studies have shown that corynanthine can depress depolarization-induced contractions in rat aorta in a concentration-dependent manner. nih.gov

Another relevant model for studying smooth muscle physiology is the use of isolated mouse and rat vas deferens. researchgate.net This tissue is autonomically innervated, making it a valuable tool for investigating substances that may interfere with neurotransmission and muscle contraction. researchgate.net By recording electrically-evoked nerve terminal impulses and excitatory junctional currents, researchers can assess the impact of a compound on smooth muscle function. researchgate.net While not specifically documented for corynanthine in the provided context, this model is well-suited for exploring the mechanisms of smooth muscle relaxation. researchgate.net

Neuroprotective Research Models in Ocular Injury

Evaluating the potential neuroprotective effects of this compound in the context of ocular injury requires the use of established animal models that mimic human pathological conditions. One such model is the retinal ischemia/reperfusion (I/R) injury model in mice. arvojournals.orgresearchgate.net This is induced by temporarily elevating intraocular pressure (IOP) to cause ischemia, followed by reperfusion, which leads to retinal ganglion cell (RGC) death. arvojournals.orgresearchgate.net The neuroprotective capacity of a substance can be quantified by measuring the survival of RGCs and assessing visual function post-injury. arvojournals.org

The optic nerve crush model is another widely used technique to study axonal injury and neurodegeneration. arvojournals.org This involves surgically crushing the optic nerve, leading to RGC death and axonal degeneration. The efficacy of a neuroprotective agent can be determined by the extent to which it mitigates these effects. arvojournals.org

Furthermore, models of ocular hypertension, induced by injecting microbeads or silicone oil into the anterior chamber of the eye, are employed to simulate glaucomatous conditions. researchgate.net These models lead to a sustained elevation in IOP and subsequent RGC loss. researchgate.net The potential of this compound as a neuroprotectant could be assessed by its ability to prevent or reduce RGC death and preserve axonal transport in these models. researchgate.net The table below summarizes key aspects of these neuroprotective research models.

| Model | Species | Method of Injury | Key Outcome Measures |

| Retinal Ischemia/Reperfusion | Mouse | Transient high intraocular pressure | Retinal Ganglion Cell (RGC) survival, visual acuity |

| Optic Nerve Crush | Mouse | Surgical compression of the optic nerve | RGC survival, axonal degeneration |

| Ocular Hypertension | Mouse | Injection of microbeads or silicone oil | RGC survival, axonal transport, intraocular pressure |

Analytical Methodologies for this compound Research

The accurate analysis of this compound is crucial for its identification, quantification, and structural elucidation. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantitative analysis of alkaloids like corynanthine. nih.govthermofisher.com A reversed-phase HPLC system is typically employed, utilizing a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile, with the pH adjusted to achieve optimal separation. nih.gov

Detection by UV is commonly performed at a wavelength where the analyte exhibits maximum absorbance, which for many alkaloids is in the range of 220-280 nm. nih.govresearchgate.net For instance, a detection wavelength of 260 nm has been successfully used for the analysis of related alkaloids. nih.gov The method is validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov A typical HPLC-UV method for alkaloid analysis is detailed in the table below. nih.govthermofisher.com

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium formate) and acetonitrile |

| Detection | UV absorbance at approximately 220-280 nm |

| Quantification | Based on peak area compared to a standard curve |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid alternative for the quantification of corynanthine. researchgate.netnih.gov This technique uses HPTLC plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.netnih.gov The mobile phase is a mixture of non-polar and polar solvents, for example, toluene, ethyl acetate, and diethylamine (B46881) in a specific ratio. researchgate.net

After development, the plates are scanned using a densitometer at a specific wavelength, such as 285 nm for yohimbine, a stereoisomer of corynanthine, to quantify the amount of the compound present. researchgate.net The method is validated for parameters like linearity, accuracy, precision, and robustness. researchgate.net HPTLC is particularly useful for the routine analysis of multiple samples due to its high throughput. nih.gov

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | Mixture of solvents (e.g., toluene-ethyl acetate-diethylamine) |

| Detection | Densitometric scanning at a specific UV wavelength (e.g., 285 nm) |

| Quantification | Comparison of the integrated peak area with that of a standard |

Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural elucidation of this compound are accomplished using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net 1H NMR helps to determine the number and types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, which is crucial for assembling the final structure. nih.gov

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov Infrared (IR) spectroscopy is another useful tool that helps to identify the functional groups present in the molecule. wikipedia.org

The combined data from these spectroscopic techniques allows for the unambiguous determination of the complex three-dimensional structure of corynanthine. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like corynanthine. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the precise mapping of the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in corynanthine will produce a distinct signal, with its chemical shift indicative of its hybridization and the nature of the atoms attached to it. Carbonyl carbons, for example, typically resonate at the downfield end of the spectrum. The PubChem database indicates the availability of ¹³C NMR spectra for corynanthine, which is essential for its structural confirmation. researchgate.net The combination of ¹H and ¹³C NMR, often enhanced by two-dimensional techniques such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, thereby confirming the identity and stereochemistry of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Alkaloids

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic Protons | 6.5 - 7.5 | Doublet, Triplet, Multiplet | 7.0 - 8.5 |

| Olefinic Protons | 5.0 - 6.0 | Singlet, Doublet | - |

| Methine Protons | 2.5 - 4.5 | Multiplet | 2.0 - 12.0 |

| Methylene Protons | 1.5 - 3.0 | Multiplet | - |

| Methyl Protons | 0.8 - 1.5 | Singlet, Doublet, Triplet | 6.0 - 7.5 |

| Aromatic Carbons | 110 - 140 | - | - |

| Olefinic Carbons | 100 - 150 | - | - |

| Carbonyl Carbon | 170 - 180 | - | - |

| Methine Carbons | 40 - 70 | - | - |

| Methylene Carbons | 20 - 50 | - | - |

| Methyl Carbons | 10 - 25 | - | - |

This table provides representative data ranges for indole alkaloids and is for illustrative purposes. Actual values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring would likely appear in a similar region. The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band in the range of 1730-1750 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The "fingerprint region," from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. A study on related isomeric phenethylamines demonstrated the utility of vapor phase IR spectrophotometry in differentiating between isomers based on unique absorption bands in the 700-1610 cm⁻¹ and 2770-3000 cm⁻¹ regions. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Medium-Strong |

| N-H Stretch (Indole) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester/Alcohol) | 1000 - 1300 | Strong |

This table is based on general functional group frequencies and is for illustrative purposes.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV spectrum of a compound is a plot of its absorbance of UV light as a function of wavelength.

Table 3: Expected UV Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Ethanol (B145695) | ~225 | ~280 |

| Methanol | ~225 | ~280 |

This table provides estimated values based on the indole alkaloid structure and is for illustrative purposes.

Mass Spectrometry (MS) in Molecular Weight Validation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to elucidate its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can be used to determine the precise molecular weight of the corynanthine cation. The PubChem database provides LC-ESI-QTOF mass spectrometry data for corynanthine, showing a precursor m/z of 355.2016 for the protonated molecule [M+H]⁺. researchgate.net This experimental value is in close agreement with the calculated monoisotopic mass of the corynanthine free base (C₂₁H₂₆N₂O₃).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting product ions, characteristic fragmentation pathways can be established. For indole alkaloids, common fragmentation patterns involve cleavages of the bonds in the heterocyclic rings and the loss of small neutral molecules. The PubChem entry for corynanthine lists the top five fragment peaks, with the most abundant being at m/z 144.0795. researchgate.net The study of these fragmentation patterns is crucial for the structural confirmation of corynanthine and for distinguishing it from its isomers.

Furthermore, mass spectrometry is a key tool in preclinical studies for the identification of metabolites. After administration of this compound to an in vitro or in vivo model system, samples such as plasma, urine, or liver microsomes can be analyzed by LC-MS/MS to detect and identify metabolites. Common metabolic transformations for alkaloids include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. The high sensitivity and selectivity of LC-MS/MS allow for the detection of even low levels of metabolites, providing valuable insights into the metabolic fate of this compound.

Table 4: Mass Spectrometry Data for Corynanthine

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₃ | PubChem researchgate.net |

| Monoisotopic Mass | 354.1943 g/mol | PubChem researchgate.net |

| Precursor Ion (m/z) [M+H]⁺ | 355.2016 | PubChem researchgate.net |

| Major Fragment Ion (m/z) | 144.0795 | PubChem researchgate.net |

Method Development and Validation for Research Applications (ICH Q2(R1) Guidelines)

For the reliable quantification of this compound in preclinical samples, it is essential to develop and validate an appropriate analytical method. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as UV or MS, is a commonly used technique for this purpose. The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the method is suitable for its intended purpose. nih.gov

The validation process involves the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of the analyte with those of blank and spiked samples.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1 indicates good linearity. For example, a validated HPTLC method for yohimbine hydrochloride showed a good linear relationship over a concentration range of 80–1000 ng/spot with an R² of 0.9965.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percentage recovery.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

A validated analytical method for yohimbine hydrochloride, a diastereomer of corynanthine, using HPLC with UV detection has been reported, with validation performed according to ICH guidelines. ich.org The development and validation of a similar method for this compound would be a critical step in its preclinical evaluation.

Table 5: Typical Acceptance Criteria for Analytical Method Validation (based on ICH Q2(R1))

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant change in results with minor variations in method parameters |

Exploration of Biological Activities and Potential Research Applications of Corynanthine Tartrate

Ocular Research Applications (Preclinical Focus)

Corynanthine (B1669447), a selective alpha-1 adrenergic antagonist, has been the subject of preclinical studies to investigate its effects on intraocular pressure (IOP) and aqueous humor dynamics. nih.gov These investigations, primarily in animal models, have provided foundational knowledge regarding its potential mechanisms of action within the ocular environment.

Mechanisms of Intraocular Pressure Reduction in Animal Models

Preclinical research has demonstrated that corynanthine tartrate can significantly lower intraocular pressure in various animal models, including rabbits and monkeys. nih.govgoogle.com Studies involving the unilateral topical application of a 5% corynanthine solution resulted in a notable decrease in mean IOP for at least six hours in rabbits and awake monkeys, and for four hours in monkeys anesthetized with ketamine. nih.gov In awake monkeys, the peak effect was observed two hours after administration, with IOP reducing from a mean of 15.8 mmHg to 12.7 mmHg in the treated eye, while the control eye showed no significant change. nih.gov

The proposed mechanism for this IOP reduction is an increase in uveoscleral outflow. nih.govgoogle.com This hypothesis is supported by findings that show no significant alteration in outflow facility or aqueous humor flow rates following corynanthine administration in monkeys. nih.govgoogle.com Tonography performed on eleven monkeys confirmed a significant reduction in IOP in treated eyes compared to control eyes two hours after application of 5% this compound, without a significant change in outflow facility. google.com

It is believed that as an alpha-1 adrenergic antagonist, corynanthine's effect on uveoscleral outflow is the primary driver of its IOP-lowering properties. google.com This distinguishes its mechanism from other classes of ophthalmic drugs that may primarily affect aqueous humor production or the conventional trabecular outflow pathway.

A summary of preclinical findings on IOP reduction is presented in the table below:

| Animal Model | Corynanthine Concentration | Duration of IOP Reduction | Peak Effect (in awake monkeys) | Proposed Mechanism |

| Rabbits | 5% | At least 6 hours | N/A | Increased uveoscleral outflow |

| Awake Monkeys | 5% | 6 hours | 2 hours post-administration | Increased uveoscleral outflow |

| Anesthetized Monkeys | 5% | 4 hours | N/A | Increased uveoscleral outflow |

Aqueous Humor Dynamics Modulation in Preclinical Studies

Further investigation into the effects of corynanthine on aqueous humor dynamics has reinforced the understanding of its mechanism of action. nih.gov Studies utilizing fluorophotometry in monkeys have shown that aqueous humor flow rates did not change for up to three hours after the administration of a 5% corynanthine solution. nih.gov This finding is crucial as it suggests that the observed reduction in IOP is not due to a suppression of aqueous humor production.

Similarly, tonographic studies in monkeys did not demonstrate any significant change in outflow facility two hours after the application of 5% corynanthine. nih.govgoogle.com The lack of effect on both aqueous humor inflow and conventional outflow facility points towards an alternative pathway for IOP reduction. nih.govgoogle.com Therefore, the modulation of aqueous humor dynamics by corynanthine in preclinical models is primarily attributed to an enhancement of the uveoscleral outflow pathway. nih.govgoogle.com

Cardiovascular Research Applications (Preclinical Focus)

The classification of corynanthine as an alpha-1 adrenergic antagonist has naturally led to preclinical investigations into its potential cardiovascular effects, particularly concerning blood pressure and vascular tone.

Antihypertensive Mechanisms in Animal Models

As an alpha-1 adrenergic antagonist, corynanthine has been explored for its potential antihypertensive properties in preclinical settings. The blockade of alpha-1 adrenergic receptors is a well-established mechanism for reducing blood pressure. These receptors are primarily located on vascular smooth muscle, and their stimulation by endogenous catecholamines like norepinephrine (B1679862) leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, corynanthine can inhibit this vasoconstrictive effect, leading to vasodilation and a subsequent decrease in blood pressure.

While specific, detailed studies on the antihypertensive effects of this compound in animal models of hypertension are not extensively detailed in the provided search results, the fundamental pharmacology of alpha-1 adrenergic antagonists provides a strong theoretical basis for such effects. The development of various animal models of hypertension, such as the spontaneously hypertensive rat (SHR), has been crucial for screening potential antihypertensive agents. researchgate.net

Vascular Tone Regulation Studies

The regulation of vascular tone is a key area of research for compounds with adrenergic activity. In vitro studies on isolated blood vessels are commonly employed to elucidate the direct effects of a substance on vascular smooth muscle. The alpha-1 adrenergic antagonistic properties of corynanthine suggest that it would directly influence vascular tone by competitively inhibiting the binding of vasoconstricting agents like norepinephrine to alpha-1 receptors on the vascular endothelium and smooth muscle cells. This action would lead to a reduction in vascular resistance.

Respiratory Research Applications (Preclinical Focus)

Currently, there is a lack of specific preclinical research data available regarding the direct applications of this compound in respiratory studies. The primary focus of the available research has been on its ocular and cardiovascular properties, stemming from its alpha-1 adrenergic antagonism. Further investigation would be required to determine any potential role or effects of corynanthine on the respiratory system.

Investigations into Airway Resistance Modulation

The direct effects of corynanthine on airway resistance and bronchial smooth muscle have not been extensively studied. However, its mechanism of action as a selective alpha-1 (α1) adrenergic receptor antagonist provides a basis for potential investigations in this area. nih.govnih.govwikipedia.org Adrenergic receptors in the airways play a role in regulating bronchomotor tone. nih.gov While β2-adrenergic agonists are well-known bronchodilators, the function of α1-adrenergic receptors in human airways is less defined. nih.gov Some research suggests that α1-adrenergic stimulation can lead to airway obstruction in certain conditions. physiology.org

In preclinical models, the blockade of α1-adrenergic receptors has been explored as a potential therapeutic strategy for airway diseases. nih.gov For instance, studies in ponies with recurrent airway obstruction have shown that α1-adrenergic blockade can lead to improvements in dynamic compliance and a decrease in pulmonary resistance. physiology.org Furthermore, retrospective clinical studies have suggested that systemic administration of α1-AR antagonists might reduce the risk of hyperinflammation in the lower respiratory tract. elifesciences.org

While these findings point to the potential of α1-adrenergic antagonism in modulating airway function, it is important to note that direct experimental evidence of corynanthine's effects on human or animal bronchial smooth muscle contraction or airway hyperreactivity is currently limited in the available scientific literature. One study on rat aortic smooth muscle, a different type of smooth muscle, found that corynanthine could depress depolarization-induced contractions, an effect linked to calcium entry blocking. nih.govnih.gov However, it did not affect contractions induced by prostaglandin (B15479496) F2α. nih.govnih.gov Further research is required to determine if these effects translate to airway smooth muscle and have any significant implications for conditions like asthma or chronic obstructive pulmonary disease.

Neuropharmacological Research Applications

This compound has been utilized as a valuable tool in neuropharmacological research, primarily due to its specific interactions with adrenergic and serotonergic systems.

Corynanthine is a well-characterized α1-adrenergic receptor antagonist with a notable selectivity over α2-adrenergic receptors. nih.govnih.govwikipedia.org This contrasts with its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), which show a preference for α2-adrenergic receptors. nih.govnih.govwikipedia.org This selectivity makes corynanthine a useful instrument for differentiating the physiological roles of α1 and α2-adrenergic receptor subtypes.

In studies on the central nervous system, corynanthine has been shown to be an effective central α1-adrenoceptor antagonist with no activity at α2-adrenoceptors. nih.gov Research on rabbit hippocampal slices demonstrated that corynanthine, as an α-adrenoceptor antagonist, could influence serotonin (B10506) (5-HT) release. nih.gov In the presence of phentolamine (B1677648), corynanthine was found to decrease the evoked release of 5-HT. nih.gov Interestingly, this inhibitory effect was abolished when the 5-HT receptor antagonist metitepin was present, suggesting that corynanthine may also act as an agonist at 5-HT autoreceptors. nih.gov

Table 1: Adrenergic Receptor Selectivity of Yohimbine Isomers

| Compound | Primary Receptor Target | Selectivity | Reference(s) |

| Corynanthine | α1-adrenergic receptor | ~10-fold more potent at α1 than α2 | nih.govnih.govwikipedia.org |

| Yohimbine | α2-adrenergic receptor | ~30-fold higher affinity for α2 than α1 | nih.govnih.gov |

| Rauwolscine | α2-adrenergic receptor | ~30-fold higher affinity for α2 than α1 | nih.govnih.gov |